16-Amino-1-hexadecanethiol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

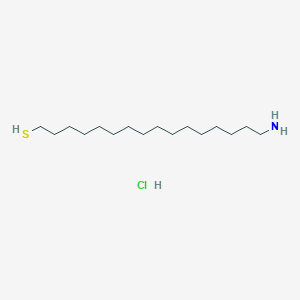

16-Amino-1-hexadecanethiol hydrochloride, also known as 16-Mercaptohexadecylamine hydrochloride, is a compound with the molecular formula C16H35NS · HCl and a molecular weight of 309.98 g/mol . This compound is notable for its long 16-carbon alkanethiol chain, which makes it the longest alkanethiol available in the market . It is primarily used for the surface modification of gold nanoparticles, forming stable self-assembled monolayers (SAMs) due to the strong Van-der-Waals forces between the long alkane chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Amino-1-hexadecanethiol hydrochloride typically involves the reaction of 16-bromohexadecane with thiourea, followed by hydrolysis to yield 16-mercaptohexadecylamine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

16-Amino-1-hexadecanethiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

16-Amino-1-hexadecanethiol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used for the surface modification of gold nanoparticles to create stable SAMs.

Biology: Employed in the stabilization of biomolecules such as proteins and DNA.

Medicine: Investigated for its potential to inhibit the proliferation of cancer cells by crosslinking them.

Industry: Utilized in the preparation of hydrophilic surfaces and functionalized gold surfaces for various industrial applications.

Mechanism of Action

The primary mechanism of action of 16-Amino-1-hexadecanethiol hydrochloride involves the formation of stable SAMs on gold surfaces. The long alkane chain provides strong Van-der-Waals forces, ensuring the stability of the monolayer. The amino groups on the surface can be further modified with amine-reactive materials such as proteins or other biomaterials, enhancing the functionality of the gold surface.

Comparison with Similar Compounds

Similar Compounds

- 11-Amino-1-undecanethiol hydrochloride

- 3-Amino-1-propanethiol hydrochloride

- Cysteamine hydrochloride

Uniqueness

Compared to other aminoalkanethiols, 16-Amino-1-hexadecanethiol hydrochloride stands out due to its longer 16-carbon chain. This longer chain results in stronger Van-der-Waals forces, leading to more stable SAMs on gold surfaces. This stability is crucial for applications requiring durable and functionalized surfaces.

Properties

Molecular Formula |

C16H36ClNS |

|---|---|

Molecular Weight |

310.0 g/mol |

IUPAC Name |

16-aminohexadecane-1-thiol;hydrochloride |

InChI |

InChI=1S/C16H35NS.ClH/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18;/h18H,1-17H2;1H |

InChI Key |

CNCJUEWDIUPOPE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.